molecular formula C11H13NO3S B1441444 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid CAS No. 1334148-77-4

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1441444
CAS No.: 1334148-77-4
M. Wt: 239.29 g/mol
InChI Key: QKMBIOAOPNQEAH-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with a piperidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the synthesis process, ensuring scalability and consistency in product quality .

Chemical Reactions Analysis

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid can be compared with other thiophene-containing compounds, such as:

Properties

IUPAC Name

1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBIOAOPNQEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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